4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide
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Overview
Description
4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide is a complex organic compound featuring a quinoline moiety linked to a pyrrolidine ring through an acetamido bridge, and further connected to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. One common method includes the following steps:
Formation of the Quinoline Intermediate: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The quinoline and pyrrolidine intermediates are then coupled using a suitable linker, such as an acetamido group, through amide bond formation.
Final Assembly: The benzamide group is introduced in the final step, typically through a condensation reaction with the acetamido-quinoline-pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated quinoline and benzamide derivatives.
Scientific Research Applications
4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. This compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Quinoline Derivatives: Compounds such as quinoline N-oxides and halogenated quinolines have similar quinoline moieties.
Benzamide Derivatives: Compounds like N-phenylbenzamide and substituted benzamides share the benzamide group.
Uniqueness
4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a benzamide group, which together confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-22(28)16-6-9-17(10-7-16)24-20(27)14-29-18-5-3-4-15-8-11-19(25-21(15)18)26-12-1-2-13-26/h3-11H,1-2,12-14H2,(H2,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFSTDYICYFPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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